molecular formula C6H10O6 B014179 D-Arabino-hexos-2-ulose CAS No. 1854-25-7

D-Arabino-hexos-2-ulose

Cat. No. B014179
CAS RN: 1854-25-7
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-HSUXUTPPSA-N
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Description

D-Arabino-hexos-2-ulose, also known as 2-ketoglucose or glucosone, belongs to the class of organic compounds known as hexoses . These are monosaccharides in which the sugar unit is a six-carbon containing moiety .


Synthesis Analysis

D-Glucosone 6-phosphate (D-arabino-hexos-2-ulose 6- (dihydrogen phosphate)) was prepared from D-glucosone (D-arabino-hexos-2-ulose) by enzymatic conversion with hexokinase .


Molecular Structure Analysis

The isomeric composition of D-glucosone 6-phosphate in aqueous solution was quantitatively determined by NMR spectroscopy and compared to D-glucosone . The main isomers are the alpha-anomer (58%) and the beta-anomer (28%) of the hydrated pyranose form, and the beta-D-fructofuranose form (14%) .


Chemical Reactions Analysis

The cleavages of D-arabino-hexos-2-ulose were first-order with respect to hydrogen peroxide, and also to hydroxyl ion at low alkalinities . The rate of cleavage reached a maximum at pOH approximately 2.5 .

Scientific Research Applications

Production of 2-Ketogluconic Acid

2-Keto-D-glucose plays a crucial role in the microbial conversion of glucose to 2-ketogluconic acid (2KGlcA), an important organic acid . This conversion is catalyzed by the enzyme glucose dehydrogenase (GlcDH), which is the rate-limiting catalyst for this process .

Industrial Production of Erythorbic Acid

2-Keto-D-glucose is a key intermediate in the industrial production of erythorbic acid, a widely used food antioxidant . The production process involves a two-step process: microbial conversion of D-glucose to 2-ketogluconic acid (2KGlcA) and chemical lactonization of 2KGlcA to erythorbic acid .

Enhancement of 2-Keto-D-Gluconic Acid Production

Overexpression of the gene encoding the enzyme gluconate-2-dehydrogenase (GA2DH) in Gluconobacter oxydans has been shown to enhance the production of 2-keto-D-gluconic acid from glucose . This approach overcomes some of the limitations of traditional microbial fermentation processes, such as substrate/product inhibition and byproduct formation .

Identification and Characterization of Hexokinases

2-Keto-D-glucose can be used as a substrate to identify, differentiate, and characterize hexokinases . Hexokinases are enzymes that play a key role in the first step of the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate.

Production of the Antibiotic Cortalcerone

2-Keto-D-glucose is a key intermediate in a secondary metabolic pathway leading to the antibiotic cortalcerone . This highlights the potential of 2-Keto-D-glucose in the development of new antibiotics.

Biochemical and Physiological Studies

The properties of 2-Keto-D-glucose make it useful in various biochemical and physiological studies . For example, it can be used to study the kinetics and mechanisms of enzymes involved in carbohydrate metabolism.

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171773
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Arabino-hexos-2-ulose

CAS RN

1854-25-7, 26345-59-5
Record name D-Glucosone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1854-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name arabino-Hexos-2-ulose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26345-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketoglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ketoglucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Arabino-hexos-2-ulose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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